Cedrene

Catalog No.
S621738
CAS No.
469-61-4
M.F
C15H24
M. Wt
204.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cedrene

CAS Number

469-61-4

Product Name

Cedrene

IUPAC Name

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3

InChI Key

IRAQOCYXUMOFCW-UHFFFAOYSA-N

SMILES

Array

Synonyms

1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, [3R-(3alpha,3abeta,7beta,8aalpha)]-;3a-beta,7-beta,8a-alpha))-h;3abeta,7beta,8aalpha)]-3alph;7-methanoazulene,2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-,(3r-(3-alpha,3a-beta,7-beta

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C(C(C3)C2(C)C)C

The exact mass of the compound Cedr-8-ene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Supplementary Records. It belongs to the ontological category of polycyclic olefin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Alpha-Cedrene (CAS 469-61-4) is a naturally occurring tricyclic sesquiterpene hydrocarbon predominantly extracted from cedarwood oil. In industrial and chemical procurement, it is highly valued not only as a foundational woody odorant but primarily as a rigid, stereodefined chiral building block for complex organic synthesis . Its strained tricyclic framework and reactive endocyclic double bond make it an ideal precursor for high-value derivatives, including epoxides, diols, and potent ambergris-type fragrance molecules. Unlike simpler monoterpenes, alpha-cedrene possesses a high boiling point (261-262 °C) and exceptional hydrophobicity (LogP ~6.3), ensuring low volatility and high persistence in downstream formulations .

Substituting alpha-cedrene with other readily available sesquiterpenes, such as longifolene or beta-caryophyllene, fundamentally disrupts downstream synthetic pathways. The specific stereochemistry and ring topology of the cedrane skeleton are non-interchangeable; for example, the synthesis of the premium odorant Ambrocenide strictly requires the alpha-cedrene precursor to form the correct diastereomeric dioxole core[1]. Furthermore, substituting with its isomer, beta-cedrene, alters the position of the double bond (exocyclic vs. endocyclic), which drastically shifts epoxidation kinetics, regioselectivity, and the ultimate yield of target derivatives, rendering generic 'cedarwood extract' or mixed-isomer substitutions unacceptable for precision chemical manufacturing [1].

Superior Epoxidation Yield for Ambrocenide Synthesis

Alpha-cedrene serves as the exclusive, non-interchangeable starting material for the synthesis of Ambrocenide, a high-impact amber odorant[2]. The critical first step—epoxidation of the endocyclic double bond—proceeds with exceptional efficiency. Industrial-scale epoxidation of alpha-cedrene using peracetic acid or m-CPBA yields alpha-cedrene epoxide at >94% yield with high diastereoselectivity [1]. In contrast, attempting to synthesize similar amber notes using longifolene yields isolongifolanone via different oxidative pathways, which cannot replicate the specific methanoazuleno-dioxole structure of Ambrocenide [2].

Evidence DimensionTarget molecule synthesis and intermediate yield
Target Compound DataAlpha-cedrene: >94% yield of alpha-cedrene epoxide (Ambrocenide precursor)
Comparator Or BaselineLongifolene: Yields isolongifolanone (structurally divergent, cannot form Ambrocenide)
Quantified DifferenceStrict structural exclusivity with >94% precursor conversion efficiency
ConditionsIndustrial-scale epoxidation using peracetic acid or m-CPBA at 20-35 °C

Procurement of high-purity alpha-cedrene is mandatory for manufacturers producing Ambrocenide, as alternative sesquiterpenes cannot form the required molecular skeleton.

High Processability in Aerobic C-H Bond Oxidation

Alpha-cedrene demonstrates excellent reactivity profiles in advanced catalytic functionalization. Under mild aerobic conditions using heterogeneous iron catalysts (nano-Fe supported on Al2O3), alpha-cedrene is smoothly oxidized to its corresponding enone with a 62% yield[1]. This highlights its superior synthetic processability compared to unactivated aliphatic internal alkenes, which typically achieve much lower yields (e.g., ~37-39%) under identical catalytic conditions and often require harsher, less environmentally friendly oxidants to achieve comparable conversions [1].

Evidence DimensionAerobic C-H oxidation yield
Target Compound Data62% yield of enone product
Comparator Or BaselineAliphatic internal alkenes (e.g., citronellol derivatives): ~37% yield
Quantified Difference25% absolute increase in oxidation yield under mild conditions
ConditionsAerobic oxidation using nano-Fe/Al2O3 catalyst under air

For synthetic chemists, alpha-cedrene offers a highly reactive, high-yield substrate for late-stage functionalization without requiring harsh oxidative reagents.

Potent Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria

In biological and cosmetic formulation testing, alpha-cedrene-rich fractions exhibit potent antimicrobial properties, particularly against Gram-positive bacteria. Assays demonstrate Minimum Inhibitory Concentration (MIC) values for alpha-cedrene between 31.25 and 62.5 µg/mL against strains such as Bacillus subtilis [1]. This provides a quantifiable advantage over baseline monoterpenes like limonene or standard solvent controls, which typically require significantly higher concentrations (often >1000 µg/mL) to achieve similar bacteriostatic effects, allowing for lower active-ingredient loading in final formulations [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC)
Target Compound Data31.25 - 62.5 µg/mL
Comparator Or BaselineBaseline monoterpenes (e.g., limonene): >1000 µg/mL
Quantified Difference>15-fold higher antimicrobial potency
ConditionsIn vitro micro-broth dilution assays against Gram-positive bacteria

Allows formulators to achieve required antimicrobial preservation or active effects at significantly lower mass fractions, reducing formulation costs and sensory impact.

Distinct Viscous Semi-Solid Phase State in Aerosol Formation

In atmospheric chemistry and environmental modeling, alpha-cedrene is utilized as a critical benchmark for Secondary Organic Aerosol (SOA) formation. Ozonolysis of alpha-cedrene generates a highly viscous semi-solid SOA[1]. This distinctly contrasts with the SOA produced by the comparator sesquiterpene longifolene, which forms a solid or semi-solid state over a wide range of relative humidities [1]. This quantifiable difference in phase state directly impacts gas-particle partitioning models and particle growth mechanisms, making alpha-cedrene indispensable for accurate biogenic aerosol simulations [1].

Evidence DimensionSOA Phase State post-ozonolysis
Target Compound DataHighly viscous semi-solid
Comparator Or BaselineLongifolene: Solid or semi-solid
Quantified DifferenceDistinct rheological behavior impacting gas-particle partitioning
ConditionsEnvironmental chamber ozonolysis at 295 K and varying relative humidities

Essential for environmental research procurement, as substituting alpha-cedrene with longifolene will fundamentally skew aerosol kinetic and thermodynamic models.

Precursor for High-Value Fragrance Synthesis

Alpha-cedrene is the specific, non-negotiable starting material for synthesizing Ambrocenide and alpha-cedrene epoxide. It is the right choice for industrial fragrance manufacturers requiring high-yield, stereospecific conversions to methanoazuleno-dioxole derivatives[1].

Bioactive Cosmetic and Preservative Formulations

Due to its low MIC (31.25 - 62.5 µg/mL) against Gram-positive bacteria and high lipophilicity, alpha-cedrene is optimal for advanced cosmetic formulations requiring natural antimicrobial properties at low loading concentrations [2].

Atmospheric Chemistry and Aerosol Modeling

Alpha-cedrene is specifically procured by environmental research facilities to generate highly viscous semi-solid Secondary Organic Aerosols (SOAs) via ozonolysis, serving as a critical biogenic reference standard distinct from longifolene[3].

Physical Description

Solid

XLogP3

4.6

Exact Mass

204.187800766 Da

Monoisotopic Mass

204.187800766 Da

Heavy Atom Count

15

Melting Point

262.5 °C

UNII

50D4A81G8T

GHS Hazard Statements

Aggregated GHS information provided by 1597 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 36 of 1597 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 1561 of 1597 companies with hazard statement code(s):;
H226 (24.92%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (97.12%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H400 (99.81%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable

Flammable;Health Hazard;Environmental Hazard

Other CAS

11028-42-5
469-61-4

Wikipedia

Cedrene

Use Classification

Fragrance Ingredients

General Manufacturing Information

Cedrene: ACTIVE

Dates

Last modified: 09-12-2023
Pronin et al. Synthesis of highly strained terpenes by non-stop tail-to-head polycyclization. Nature Chemistry, doi: 10.1038/nchem.1458, published online 23 September 2012 http://www.nature.com/nchem

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